molecular formula C20H22N4O2 B011209 Romergoline CAS No. 107052-56-2

Romergoline

Cat. No. B011209
M. Wt: 350.4 g/mol
InChI Key: RJCXNCSJGRUWRW-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Romergoline is a synthetic ergot derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of dopamine receptor agonists and has been shown to exhibit a high affinity for the D2 and D3 receptor subtypes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of Romergoline involves its binding to the dopamine D2 and D3 receptor subtypes. The compound acts as an agonist at these receptors, leading to an increase in dopamine transmission in the brain. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

Romergoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, leading to an increase in dopamine transmission. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition. In addition, Romergoline has been shown to exhibit neuroprotective properties, reducing the damage caused by oxidative stress in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Romergoline in lab experiments is its high affinity for the dopamine D2 and D3 receptor subtypes. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one of the limitations of using Romergoline in lab experiments is its potential for off-target effects. The compound may also exhibit activity at other receptor subtypes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Romergoline. One area of research is the investigation of its potential therapeutic properties in the treatment of hyperprolactinemia and other endocrine disorders. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective properties of Romergoline in animal models of Parkinson's disease.

Synthesis Methods

Romergoline can be synthesized using various methods, including the condensation of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole, followed by cyclization with sodium hydride. Another method involves the cyclization of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione using potassium tert-butoxide. The compound can also be synthesized using the palladium-catalyzed coupling of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole.

Scientific Research Applications

Romergoline has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit neuroprotective properties in animal models of Parkinson's disease. The compound has also been investigated for its potential use in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood. In addition, Romergoline has been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

CAS RN

107052-56-2

Product Name

Romergoline

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

InChI

InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1

InChI Key

RJCXNCSJGRUWRW-SJKOYZFVSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Other CAS RN

107052-56-2

synonyms

4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione
FCE 23884
FCE-23884

Origin of Product

United States

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